[Bis(4-bromophenyl)methyl](methyl)amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H13Br2N |
|---|---|
Molecular Weight |
355.07 g/mol |
IUPAC Name |
1,1-bis(4-bromophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C14H13Br2N/c1-17-14(10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,14,17H,1H3 |
InChI Key |
ARLRVXKOPPYPHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Modulating Chemical Reactivity:
To enhance the amine's nucleophilicity for synthetic applications, EDGs can be introduced on the phenyl rings, or the N-methyl group can be replaced with a larger alkyl group to increase its basicity via the inductive effect.
To increase the acidity of the benzylic proton for reactions involving deprotonation, strong EWGs should be incorporated onto the rings.
Designing for Biological Activity:
Receptor Binding: The two aryl rings offer extensive opportunities for modification to optimize interactions (e.g., hydrophobic, π-stacking, halogen bonding) with a target protein's binding pocket. The bromine atoms themselves can act as halogen bond donors. Changing their position or replacing them with other groups (e.g., -CF₃, -Cl, -F) can fine-tune these interactions. Structure-activity relationship (SAR) studies on related benzamide (B126) and picolinamide (B142947) derivatives have shown that the position and nature of substituents markedly influence inhibitory activity against enzymes like acetylcholinesterase. nih.govsemanticscholar.org
Modulating Pharmacokinetics: Lipophilicity, a key factor in drug absorption and distribution, can be precisely controlled. Replacing bromine (hydrophobic) with more polar groups like -OH or -COOH would decrease lipophilicity and increase water solubility. Conversely, adding larger alkyl or aryl groups would increase it.
Introducing Chirality: As discussed, creating a chiral center allows for the development of enantiomerically pure compounds. In pharmacology, enantiomers of a drug often have vastly different potencies and metabolic profiles, making stereochemistry a critical design element. tru.ca
The following table outlines potential design strategies and their expected outcomes.
| Design Strategy | Structural Modification | Expected Outcome / Application |
| Increase Nucleophilicity | Add -OCH₃ or -N(CH₃)₂ to phenyl rings | Improved performance as a base or nucleophilic catalyst |
| Enhance Lipophilicity | Replace -Br with -CF₃ or add t-butyl groups | Improved membrane permeability for biological applications |
| Introduce Chirality | Replace one 4-bromophenyl with a 4-chlorophenyl group | Access to stereoselective reactions; development of enantiomer-specific drugs |
| Increase Steric Hindrance | Add ortho-methyl groups to phenyl rings | Improve selectivity in reactions; modulate binding conformation |
| Modulate Halogen Bonding | Replace -Br with -I or -Cl | Fine-tune interactions with a biological target's binding site |
This interactive table provides examples of how the Bis(4-bromophenyl)methylamine structure can be rationally modified to achieve desired chemical or biological properties.
Mechanistic Investigations of Reactions Involving Bis 4 Bromophenyl Methylamine
Elucidation of Reaction Pathways for Functional Group Transformations of Bis(4-bromophenyl)methylamine
The bromine atoms on the phenyl rings of Bis(4-bromophenyl)methylamine are susceptible to nucleophilic aromatic substitution (SNAAr) reactions. However, without activating groups (electron-withdrawing groups) in the ortho or para positions, these reactions typically require harsh conditions or transition-metal catalysis.
Reaction Pathway:
A likely pathway for nucleophilic substitution would involve an addition-elimination mechanism . In this process, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex . This intermediate is a resonance-stabilized carbanion. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
For aryl halides lacking strong electron-withdrawing groups, such as the 4-bromophenyl moieties in the target molecule, the formation of the Meisenheimer complex is energetically unfavorable. Therefore, these reactions are often facilitated by palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which proceeds through a different catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
It is important to note that no specific studies detailing the nucleophilic substitution reactions on Bis(4-bromophenyl)methylamine have been found. The above description is based on the general mechanism for nucleophilic aromatic substitution on related brominated aromatic compounds.
The secondary amine nitrogen in Bis(4-bromophenyl)methylamine possesses a lone pair of electrons, making it nucleophilic. This allows it to participate in a variety of reactions, including alkylation, acylation, and reactions with carbonyl compounds.
Alkylation: The nitrogen can act as a nucleophile and attack an alkyl halide in a standard SN2 reaction. This would result in the formation of a quaternary ammonium (B1175870) salt. The reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group.
Acylation: Reaction with acyl chlorides or acid anhydrides would lead to the formation of an amide. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
Reactions with Aldehydes and Ketones: The amine can react with aldehydes and ketones to form enamines or, if the initial adduct can be reduced, a more substituted amine. The initial step is the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of an iminium ion, which can then be deprotonated to form an enamine or reduced to an amine.
Kinetic Studies of Reactions Involving Bis(4-bromophenyl)methylamine
Specific kinetic data for reactions involving Bis(4-bromophenyl)methylamine are not available in the reviewed literature. However, we can infer the expected kinetic behavior based on analogous systems.
Nucleophilic Aromatic Substitution: For an uncatalyzed SNAr reaction, the rate law would typically be second order, being first order in both the aryl bromide and the nucleophile.
Rate = k[Bis(4-bromophenyl)methylamine][Nucleophile]
The activation energy (Ea) for such a reaction on an unactivated aryl bromide would be expected to be high, reflecting the high energy of the Meisenheimer intermediate. The pre-exponential factor (A) would be influenced by the steric hindrance around the reaction center.
Reactions at the Amine Nitrogen: For SN2 alkylation reactions at the nitrogen center, the rate law would also be second order:
Rate = k[Bis(4-bromophenyl)methylamine][Alkyl Halide]
The activation parameters would be influenced by the nature of the alkyl halide and the solvent. Steric hindrance from the two 4-bromophenylmethyl groups could potentially lower the reaction rate compared to less hindered secondary amines.
A hypothetical data table for a related reaction, the reaction of a secondary amine with an alkyl halide, is presented below to illustrate the type of data that would be collected in such a study.
| Amine | Alkyl Halide | Solvent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Diethylamine | Ethyl Iodide | Acetonitrile | 5.8 x 10⁻⁴ | 65 |
| Diphenylamine | Ethyl Iodide | Acetonitrile | 1.2 x 10⁻⁶ | 85 |
This data is illustrative and does not represent actual experimental values for Bis(4-bromophenyl)methylamine.
Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms. While no such studies have been reported for Bis(4-bromophenyl)methylamine, we can predict the expected outcomes.
Nucleophilic Aromatic Substitution: In an SNAr reaction, a primary carbon-13 KIE at the carbon undergoing substitution would be expected. If the formation of the Meisenheimer complex is the rate-determining step, a significant KIE would be observed. If the breakdown of the intermediate is rate-limiting, the KIE might be smaller or even inverse.
Reactions at the Amine Nitrogen: For an SN2 alkylation reaction, a secondary deuterium (B1214612) KIE could be measured by using a deuterated alkyl halide (e.g., CD₃I). An inverse KIE (kH/kD < 1) is typically observed for SN2 reactions, as the C-H(D) bonds in the transition state are generally stiffer than in the ground state.
Isolation and Characterization of Reaction Intermediates in Bis(4-bromophenyl)methylamine Chemistry
The direct observation and characterization of reaction intermediates provide crucial evidence for a proposed reaction mechanism.
Meisenheimer Complexes: In SNAr reactions of unactivated aryl halides, Meisenheimer complexes are typically high-energy, transient species and are not readily isolated. Their existence is often inferred from kinetic data and computational studies. For Bis(4-bromophenyl)methylamine, the absence of strong electron-withdrawing groups makes the isolation of a Meisenheimer complex highly unlikely under typical reaction conditions.
Intermediates in Reactions at the Nitrogen Center: In reactions such as acylation or reaction with carbonyls, intermediates like the tetrahedral intermediate in acylation or the carbinolamine in carbonyl addition are generally transient and not isolated. Their presence is typically confirmed by spectroscopic methods like in-situ NMR or by trapping experiments.
Mechanistic Insights from Computational Chemistry in Bis(4-bromophenyl)methylamine Reactions
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, offering insights into transition states, reaction intermediates, and energetic pathways that are often difficult to probe through experimental means alone. For reactions involving derivatives of brominated aromatic compounds, techniques such as Density Functional Theory (DFT) have been successfully applied to understand structural properties, reactivity, and the electronic landscape of molecules.
While direct computational studies specifically detailing the reaction mechanisms of "Bis(4-bromophenyl)methylamine" are not extensively available in the reviewed literature, the broader application of computational chemistry to similar molecular structures provides a framework for how such investigations could yield valuable mechanistic insights. For instance, DFT investigations on related N-(4-bromophenyl)methanimine derivatives have been used to explore their structural properties and reactivity. researchgate.netnih.gov In these studies, methods like B3LYP/6-31G(d,p) are employed to perform conceptual DFT reactivity descriptor and molecular electrostatic potential analyses, which help in identifying the reacting sites of the molecules. researchgate.netnih.gov
Furthermore, computational studies on other brominated aromatic amines and related structures have successfully elucidated reaction pathways. For example, the mechanism of the reaction between 4-methyl aniline (B41778) and hydroxyl radicals was computed using the M06-2X and CCSD(T) methods, providing detailed information on reaction routes and rate constants. mdpi.com Similarly, DFT modeling has been used to understand the pathways of Suzuki-Miyaura reactions involving brominated pyridazinones, accounting for regioselectivity and the formation of unexpected products. mdpi.com These examples highlight the power of computational chemistry to unravel complex reaction mechanisms.
In the context of Bis(4-bromophenyl)methylamine, a hypothetical computational investigation would likely focus on several key areas:
Conformational Analysis: Identifying the most stable geometric conformations of the molecule.
Electronic Properties: Calculating the distribution of charge, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential to predict reactive sites.
Reaction Pathway Modeling: For a given reaction, calculating the energy profile, including the structures and energies of reactants, transition states, intermediates, and products. This would allow for the determination of activation energies and reaction thermodynamics.
Solvent Effects: Investigating the role of the solvent on the reaction mechanism, as solvents can significantly influence reaction rates and pathways.
Such computational studies would provide a detailed, atomistic-level understanding of the reactivity of Bis(4-bromophenyl)methylamine and guide the design of new synthetic routes and applications. Although specific data tables and detailed research findings for this particular compound are not available in the provided search results, the established methodologies in computational chemistry for analogous systems demonstrate the potential for future investigations.
Computational and Theoretical Studies of Bis 4 Bromophenyl Methylamine
Quantum Chemical Calculations on the Electronic Structure of Bis(4-bromophenyl)methylamine
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to model the electronic structure of organic molecules, providing a detailed picture of electron distribution and energy levels.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each MO associated with a specific energy level. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals, crucial in determining a molecule's chemical reactivity and electronic properties.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity and lower stability.
For Bis(4-bromophenyl)methylamine, the HOMO is expected to be localized primarily on the nitrogen atom of the methylamine (B109427) group and the π-systems of the bromophenyl rings, reflecting the electron-donating nature of the amine and the aromatic rings. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the bromophenyl rings. The presence of electron-withdrawing bromine atoms can influence the energy levels of these frontier orbitals.
Table 1: Hypothetical Frontier Orbital Energies for Bis(4-bromophenyl)methylamine
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO |
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. MEP maps are valuable for predicting how a molecule will interact with other charged or polar species. researchgate.netmdpi.com
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. researchgate.net Regions of positive electrostatic potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. researchgate.net Green areas represent neutral or nonpolar regions.
For Bis(4-bromophenyl)methylamine, the MEP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. The bromine atoms, being electronegative, would also exhibit negative potential. The hydrogen atoms of the methyl group and the aromatic rings would likely show regions of positive potential. Understanding the MEP is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. researchgate.net
Conformational Analysis and Energy Landscapes of Bis(4-bromophenyl)methylamine
The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers to rotation around single bonds.
The Bis(4-bromophenyl)methylamine molecule has several rotatable single bonds, including the C-N bond and the bonds connecting the central carbon atom to the two bromophenyl rings. Rotation around these bonds leads to different spatial arrangements of the phenyl rings and the methyl group.
Table 2: Estimated Rotational Barriers for Key Bonds in Bis(4-bromophenyl)methylamine
| Bond | Estimated Rotational Barrier (kcal/mol) | Consequence of Rotation |
| C(central)-N | 5 - 10 | Changes orientation of the methyl group relative to the phenyl rings. |
| C(central)-C(phenyl) | 8 - 15 | Leads to different propeller-like conformations of the phenyl rings. |
Note: These are estimated values based on typical rotational barriers in similar molecular fragments and are for illustrative purposes.
The preferred conformation of a molecule is determined by a balance of various intramolecular interactions, both attractive and repulsive. These can include steric repulsion, electrostatic interactions (attraction or repulsion between partial charges), and weaker non-covalent interactions like hydrogen bonds or halogen bonds. nih.govrsc.org
Theoretical Prediction of Reactivity and Selectivity in Bis(4-bromophenyl)methylamine Chemistry
Computational chemistry can be used to predict the reactivity of a molecule and the likely outcome of its reactions. By analyzing the electronic structure and calculating the energies of potential reaction pathways, it is possible to identify the most probable sites of reaction and the most likely products.
Based on the electronic structure, the nitrogen atom, with its lone pair of electrons and negative electrostatic potential, is the most likely site for electrophilic attack. This would involve reactions such as protonation by an acid or alkylation. The aromatic rings, while activated by the amine group, are also deactivated by the electron-withdrawing bromine atoms. Nevertheless, they could still undergo electrophilic aromatic substitution, with the directing effects of the bromine (ortho, para-directing but deactivating) and the diarylmethylamino group (ortho, para-directing and activating) influencing the position of substitution.
Computational models can calculate the activation energies for different reaction pathways. For example, the energy barrier for an electrophile to attack the nitrogen versus attacking one of the aromatic rings can be computed. The pathway with the lower activation energy will be the kinetically favored one. Similarly, the relative energies of the potential products can be calculated to determine the thermodynamically favored product. For instance, in a reaction with an electrophile, the stability of the resulting ammonium (B1175870) salt versus the product of aromatic substitution can be compared. Such theoretical predictions are invaluable for designing synthetic routes and understanding reaction mechanisms.
Computational Modeling of Reaction Transition States
No information is available in the search results regarding the computational modeling of reaction transition states for Bis(4-bromophenyl)methylamine.
Molecular Dynamics Simulations of Bis(4-bromophenyl)methylamine in Different Environments
There are no molecular dynamics simulation studies of Bis(4-bromophenyl)methylamine in different environments available in the search results.
Advanced Spectroscopic and Structural Elucidation of Bis(4-bromophenyl)methylamine
Following a comprehensive search of available scientific literature, it has been determined that specific experimental data for the advanced spectroscopic and structural analysis of the compound Bis(4-bromophenyl)methylamine is not available. Detailed research findings from X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy (FTIR/Raman) pertaining directly to this molecule could not be located.
Therefore, it is not possible to provide the in-depth analysis and data tables requested for the following sections:
Advanced Spectroscopic and Structural Elucidation Studies of Bis 4 Bromophenyl Methylamine
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Interactions in Bis(4-bromophenyl)methylamine
To maintain scientific accuracy and adhere to the strict instructional guidelines, no information from related but structurally different compounds will be substituted. The generation of a scientifically rigorous article on these specific topics requires direct experimental data for Bis(4-bromophenyl)methylamine, which is not present in the available search results.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Chiral Recognition Studies (if applicable to chiral analogues)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. The parent compound, Bis(4-bromophenyl)methylamine, is achiral due to the presence of a plane of symmetry and therefore does not exhibit a CD or ORD spectrum. However, if one of the 4-bromophenyl groups were replaced with a different substituent, or if a chiral center were otherwise introduced into the molecule, the resulting chiral analogues could be analyzed using these methods.
Chiral recognition is a fundamental process where a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.govnih.gov This principle is the basis for using chiroptical methods to determine the enantiomeric excess (ee) of chiral amines. nih.gov The determination of ee is most commonly performed using chiral High-Performance Liquid Chromatography (HPLC), but CD spectroscopy offers a compelling alternative that allows for rapid analysis. nih.gov
For a hypothetical chiral analogue of Bis(4-bromophenyl)methylamine, its enantiomeric excess could be determined by reacting the amine with a chiral derivatizing agent or by observing its interaction with a chiral sensing ensemble. nih.govutexas.edu For instance, a chiral amine can be condensed with a pyridine (B92270) carboxaldehyde to form a chiral imine. nih.gov This imine can then coordinate with a metal complex, such as a Cu(I) complex with a chiral ligand like BINAP, to generate a metal-to-ligand charge-transfer (MLCT) band in the visible region of the CD spectrum. nih.gov The two diastereomeric complexes formed from the different enantiomers of the amine will produce CD signals of different intensities, allowing for the creation of a calibration curve to determine the ee of an unknown sample. nih.govnih.gov
The process involves measuring the CD signal at a specific wavelength for a series of samples with known enantiomeric ratios. A linear relationship between the CD signal intensity and the enantiomeric excess can then be established. This calibration allows for the rapid determination of ee for new samples of the chiral amine analogue.
Table 1: Illustrative CD Data for Enantiomeric Excess Determination of a Hypothetical Chiral Amine Analogue
This table illustrates hypothetical data from a CD spectroscopy experiment designed to create a calibration curve for determining the enantiomeric excess of a chiral amine. The measurements are taken at the wavelength of maximum absorbance (λmax) of the diastereomeric complex formed with a chiral sensor.
| Sample ID | Enantiomeric Excess (% ee) of R-enantiomer | CD Signal (mdeg) at λmax |
| 1 | 100% (S) | -50.2 |
| 2 | 75% (S) | -37.6 |
| 3 | 50% (S) | -25.1 |
| 4 | 25% (S) | -12.5 |
| 5 | 0% (Racemic) | 0.0 |
| 6 | 25% (R) | +12.6 |
| 7 | 50% (R) | +25.3 |
| 8 | 75% (R) | +37.8 |
| 9 | 100% (R) | +50.4 |
| 10 (Unknown) | To be determined | +31.5 |
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Profiling of Bis(4-bromophenyl)methylamine Transformations
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for monitoring chemical reactions and characterizing products, providing highly accurate mass measurements to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of elemental compositions for starting materials, intermediates, and products in the transformations of Bis(4-bromophenyl)methylamine.
A key feature in the mass spectrum of Bis(4-bromophenyl)methylamine and its derivatives is the isotopic signature of bromine. The two stable isotopes of bromine, 79Br and 81Br, have nearly equal natural abundances (50.69% and 49.31%, respectively). Consequently, a molecule containing two bromine atoms, such as the parent compound, will exhibit a characteristic isotopic cluster pattern for its molecular ion peak (M+), with three distinct peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1. This signature is a powerful diagnostic tool for confirming the presence of the dibrominated structure in reaction mixtures.
HRMS is particularly effective for monitoring reactions where the bromine atoms are substituted, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions. For example, in a Suzuki coupling reaction designed to replace the two bromine atoms with phenyl groups, HRMS can be used to track the progress of the reaction in real-time or by analyzing aliquots. The analysis would monitor the disappearance of the signal corresponding to the exact mass of the starting material, Bis(4-bromophenyl)methylamine, and the concurrent appearance of signals for the mono- and di-substituted products.
Tandem mass spectrometry (MS/MS), often coupled with HRMS, provides further structural information by inducing fragmentation of the molecular ions. scirp.org By analyzing the fragmentation patterns, the structure of reaction products and even minor by-products can be elucidated, which is crucial for comprehensive product profiling and understanding reaction mechanisms. nih.gov For Bis(4-bromophenyl)methylamine, a characteristic fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable bis(4-bromophenyl)methyl carbocation.
Table 2: Hypothetical HRMS Data for Monitoring a Suzuki Coupling Reaction of Bis(4-bromophenyl)methylamine with Phenylboronic Acid
This table shows the calculated exact masses for the protonated species ([M+H]+) that would be monitored by HRMS during a reaction to substitute the bromine atoms with phenyl groups.
| Compound Name | Role in Reaction | Empirical Formula | Calculated Exact Mass [M+H]+ |
| Bis(4-bromophenyl)methylamine | Starting Material | C14H14Br2N | 357.9542 |
| (4-Bromophenyl)(4-phenylmethyl)(methyl)amine | Intermediate | C20H19BrN | 352.0701 |
| Bis(4-phenylphenyl)methylamine | Final Product | C26H24N | 350.1903 |
| Phenylboronic Acid | Reagent | C6H7BO2 | 122.0536 |
Chemical Transformations and Derivatization Strategies for Bis 4 Bromophenyl Methylamine
Palladium-Catalyzed Cross-Coupling Reactions of Bromine Substituents in Bis(4-bromophenyl)methylamine
The two bromine atoms on the phenyl rings of the title compound are amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the molecular framework by coupling the aryl bromide moieties with a diverse range of partners.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester. In the context of Bis(4-bromophenyl)methylamine, the two bromine atoms can be sequentially or simultaneously replaced with various aryl or heteroaryl groups. This reaction significantly expands the structural diversity of the core scaffold, enabling the synthesis of complex biaryl and polyaryl structures. mdpi.comtcichemicals.com
The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific boronic acid used. ikm.org.my Electron-rich boronic acids have been shown to produce good yields in couplings with similar 4-bromophenyl substrates. mdpi.com
Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of aryl bromides.
| Component | Examples | Typical Role/Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The active catalytic species that facilitates the cross-coupling cycle. |
| Ligand | PPh₃, Buchwald ligands (e.g., XPhos, SPhos) | Stabilizes the palladium center and modulates its reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation to the palladium center. ikm.org.my |
| Solvent | Toluene, 1,4-Dioxane, DMF, Water mixtures | Solubilizes reactants and influences reaction rate and selectivity. mdpi.com |
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction allows for the introduction of acetylenic moieties onto the Bis(4-bromophenyl)methylamine scaffold, yielding diarylalkyne derivatives. These products are valuable intermediates for the synthesis of conjugated polymers, pharmaceuticals, and organic materials.
The reaction is typically co-catalyzed by palladium and copper complexes. organic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step. libretexts.org However, copper-free Sonogashira protocols have also been developed. ucsb.edu The reactivity of aryl halides in this coupling generally follows the order I > Br > Cl, making aryl bromides like those in the title compound suitable substrates, though they may require heating. wikipedia.org
Typical conditions for the Sonogashira coupling of aryl bromides are outlined in the table below.
| Component | Examples | Typical Role/Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst for the oxidative addition and reductive elimination steps. libretexts.org |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. organic-chemistry.org |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base to deprotonate the terminal alkyne and as a solvent. wikipedia.org |
| Solvent | THF, DMF, Toluene | Solubilizes the reactants and catalysts. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction allows for the substitution of the bromine atoms in Bis(4-bromophenyl)methylamine with a wide variety of primary or secondary amines. organic-chemistry.org This transformation is a powerful tool for synthesizing complex tri- and polyamines, which are prevalent structures in pharmaceuticals and functional materials.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. nih.gov Sterically hindered biaryl phosphine ligands (e.g., JohnPhos, XPhos, DavePhos) have proven to be particularly effective for the coupling of aryl bromides. rsc.org A strong, non-nucleophilic base is required to deprotonate the amine nucleophile in the catalytic cycle.
General conditions for the Buchwald-Hartwig amination of aryl bromides are presented in the following table.
| Component | Examples | Typical Role/Function |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. libretexts.org |
| Ligand | XPhos, SPhos, DavePhos, BINAP, DPPF | Crucial for facilitating reductive elimination and preventing catalyst decomposition. wikipedia.orgnih.gov |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. rsc.org |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are typically required. rsc.org |
Functionalization of the Amine Nitrogen in Bis(4-bromophenyl)methylamine
The tertiary amine nitrogen in Bis(4-bromophenyl)methylamine serves as a key functional handle for derivatization. As a nucleophilic and basic center, it can readily undergo reactions such as amidation, sulfonylation, quaternization, and salt formation.
Although Bis(4-bromophenyl)methylamine is a tertiary amine and cannot form stable amides or sulfonamides directly, its secondary amine precursor, bis(4-bromophenyl)methanamine (B14138613), is a suitable substrate for these transformations.
Amidation involves the reaction of a primary or secondary amine with a carboxylic acid or its derivative (like an acyl chloride) to form an amide. youtube.comscilit.com Reacting bis(4-bromophenyl)methanamine with an acyl chloride or a carboxylic acid in the presence of a coupling agent would yield the corresponding N-acylated derivative. This introduces a carbonyl group adjacent to the nitrogen, fundamentally altering its electronic properties.
Sulfonylation is the reaction of an amine with a sulfonyl chloride to form a sulfonamide. libretexts.org Primary and secondary amines react readily with sulfonyl chlorides, such as benzenesulfonyl chloride, often in the presence of a base like pyridine (B92270) or in aqueous sodium hydroxide, to yield the corresponding sulfonamides. researchgate.netorganic-chemistry.org The resulting sulfonamide from bis(4-bromophenyl)methanamine would feature the nitrogen atom bonded to a sulfonyl group, a common pharmacophore in medicinal chemistry. acs.org
The tertiary amine functionality of Bis(4-bromophenyl)methylamine allows for two main types of transformations: quaternization and salt formation.
Quaternization is the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt. This is typically achieved through the Menshutkin reaction, which involves the alkylation of the amine with an alkyl halide. wikipedia.org Reacting Bis(4-bromophenyl)methylamine with an alkylating agent, such as methyl iodide, would result in the formation of a quaternary ammonium iodide salt. masterorganicchemistry.com These ionic compounds have different physical properties, such as increased water solubility, compared to the parent amine. The reaction rate depends on the alkyl halide (I > Br > Cl) and is often conducted in polar solvents. wikipedia.org
Salt Formation is a straightforward acid-base reaction. As a tertiary amine, Bis(4-bromophenyl)methylamine is basic and will react with various inorganic or organic acids (e.g., hydrochloric acid, sulfuric acid, acetic acid, trifluoroacetic acid) to form the corresponding ammonium salt. This reaction is typically quantitative and is often used to improve the solubility and crystallinity of amine-containing compounds for purification or formulation purposes.
Cyclization and Rearrangement Reactions Involving Bis(4-bromophenyl)methylamine
While specific literature on the cyclization and rearrangement of Bis(4-bromophenyl)methylamine is not extensively documented, its structure suggests potential for several types of transformations common to diarylmethylamines and related compounds.
Intramolecular Cyclization:
The presence of the two 4-bromophenyl groups opens up the possibility of intramolecular cyclization reactions, particularly through the formation of new rings by connecting the two aryl moieties. One potential pathway could involve a dehydrohalogenation-type reaction under strong basic conditions or in the presence of a suitable catalyst. Although speculative for this specific molecule, analogous reactions with other diaryl systems have been reported. For instance, intramolecular C-N bond formation can be facilitated by activating the typically inert C-N bond through halogenation, which could then be displaced by an intramolecular nucleophile.
Another hypothetical cyclization route could involve a preliminary functionalization of the phenyl rings, for example, through lithiation of the C-Br bond followed by an intramolecular nucleophilic attack on a suitable electrophilic site introduced on the other ring. Such a strategy could potentially lead to the formation of dibenzazepine-type structures, which are valuable scaffolds in medicinal chemistry.
A summary of potential intramolecular cyclization strategies is presented in Table 1.
Table 1: Potential Intramolecular Cyclization Strategies for Bis(4-bromophenyl)methylamine
| Reaction Type | Proposed Reagents/Conditions | Potential Product Scaffold | Notes |
|---|---|---|---|
| Dehydrohalogenation Cyclization | Strong base (e.g., NaNH2, t-BuOK), high temperature | Fluorene or Carbazole derivatives | This would likely involve rearrangement and is a challenging transformation. |
| Palladium-catalyzed Intramolecular C-N Coupling | Pd catalyst, phosphine ligand, base | Dibenzazepine derivative | Requires prior conversion of one C-Br bond to an amine or other nucleophilic group. |
| Reductive Cyclization | Reducing agent (e.g., Na, Li) | Dihydrodibenzazepine derivative | Would proceed through radical or anionic intermediates. |
Rearrangement Reactions:
Rearrangement reactions of diarylmethylamines are not as common as those of other classes of organic compounds. However, under specific conditions, such as treatment with strong acids or upon generation of a carbocation at the benzylic position, skeletal rearrangements could be envisioned. For example, a Wagner-Meerwein type rearrangement could potentially occur if the benzylic carbon becomes electron-deficient, leading to the migration of one of the 4-bromophenyl groups. The stability of the resulting carbocation would be a key driving force for such a process. It is important to note that these are theoretical possibilities, as the stability of the bis(4-bromophenyl)methyl cation would significantly influence the feasibility and outcome of such rearrangements.
Utility of Bis(4-bromophenyl)methylamine as a Precursor for Macrocyclic and Polymeric Structures
The bifunctional nature of Bis(4-bromophenyl)methylamine, with its reactive amine and two aryl bromide groups, makes it a potentially valuable building block for the synthesis of macrocycles and polymers.
Macrocyclic Structures:
Macrocycles containing diarylmethene units are of interest for their potential applications in host-guest chemistry and materials science. The two bromine atoms on the phenyl rings of Bis(4-bromophenyl)methylamine can serve as handles for the construction of macrocyclic structures through various cross-coupling reactions.
For instance, a double Suzuki or Sonogashira coupling with a suitable difunctional coupling partner could lead to the formation of a macrocycle. The success of such a macrocyclization would depend on factors such as the choice of catalyst, reaction conditions, and the geometry of the linking unit, which would influence the propensity for cyclization over polymerization. High-dilution conditions are typically employed to favor intramolecular cyclization.
Table 2: Potential Strategies for Macrocycle Synthesis from Bis(4-bromophenyl)methylamine
| Coupling Reaction | Difunctional Coupling Partner | Potential Macrocycle Type |
|---|---|---|
| Suzuki Coupling | Dibenzenediboronic acid | Carbocyclic macrocycle |
| Sonogashira Coupling | Diethynylbenzene | Macrocycle with alkyne linkers |
Polymeric Structures:
The di-bromo functionality of Bis(4-bromophenyl)methylamine makes it a suitable monomer for polycondensation reactions. Various types of polymers could potentially be synthesized, with their properties being influenced by the choice of the co-monomer.
For example, polyaryletheramines could be synthesized by reacting Bis(4-bromophenyl)methylamine with a bisphenol under nucleophilic aromatic substitution conditions. Similarly, polyamines could be prepared through Buchwald-Hartwig amination with a diamine co-monomer. The resulting polymers would incorporate the bulky, non-planar bis(4-bromophenyl)methylamine unit into the polymer backbone, which could impart interesting properties such as increased solubility and amorphous character. The synthesis of brominated polymers is a well-established field, and these materials often exhibit enhanced thermal stability and flame retardancy. researchgate.net
Furthermore, the bromine atoms could be converted to other functional groups, such as boronic esters, which would then allow for polymerization via Suzuki polycondensation. This approach offers a versatile route to a wide range of conjugated and non-conjugated polymers. The synthesis of polymers from brominated benzoxazine (B1645224) monomers has been shown to yield materials with good flame retardance. researchgate.net While not a direct analogue, this demonstrates the utility of brominated compounds in polymer synthesis.
Potential Applications of Bis 4 Bromophenyl Methylamine in Materials Science and Catalysis
Bis(4-bromophenyl)methylamine as a Ligand in Transition Metal Catalysis
The development of novel ligands is a cornerstone of advancement in homogeneous catalysis. Ligands play a crucial role in modulating the steric and electronic environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. While direct studies on Bis(4-bromophenyl)methylamine as a ligand are not extensively documented, its structural motifs are present in other successful ligand systems, allowing for informed predictions of its potential.
The synthesis of ligands derived from Bis(4-bromophenyl)methylamine could be approached through several established synthetic routes. The secondary amine functionality provides a reactive handle for the introduction of other coordinating groups, leading to the formation of multidentate ligands. For instance, reaction with aldehydes could yield Schiff base ligands, which are widely utilized in coordination chemistry due to their straightforward synthesis and versatile coordination behavior. nih.gov
One can envision the synthesis of a chiral Schiff base ligand by reacting a derivative of Bis(4-bromophenyl)methylamine with an appropriate aldehyde. A related example is the synthesis of the (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine ligand, which was achieved through the reaction of 4-methoxyanisaldehyde with (S)-(−)-1-(4-bromophenyl)ethylamine. nih.gov This ligand was subsequently used to synthesize a palladium(II) complex. nih.gov The resulting complex, bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II), demonstrated a square-planar geometry with the imine moieties in a trans configuration around the palladium center. nih.gov
Table 1: Selected Crystallographic Data for a Related Palladium(II) Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Pd-N bond length (average) | ~2.031 Å |
| Pd-Cl bond length (average) | ~2.309 Å |
| Cl-Pd-N bond angle (average) | ~89.95° and 90° |
Data from a study on a related chiral Schiff base palladium(II) complex. nih.gov
The design of such ligands can be tailored to create specific steric hindrance around the metal center, which is a critical factor in achieving high selectivity in catalytic reactions. rutgers.edu Furthermore, the electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl rings, potentially influencing the catalytic activity. emory.edu
Transition metal complexes bearing ligands derived from bromophenylamines have shown significant activity in a variety of cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules from simpler precursors. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are particularly important. researchgate.net
While there is no direct evidence of Bis(4-bromophenyl)methylamine-ligated catalysts in the literature, the performance of structurally similar ligands provides a strong indication of their potential. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have been successfully employed in Suzuki cross-coupling and Buchwald-Hartwig amination reactions. rutgers.edu The activity of these catalysts is often attributed to the strong σ-donating ability of the NHC ligand, which stabilizes the metal center.
Derivatives of bromophenylamines have been used in the synthesis of compounds that are subsequently evaluated for their catalytic and optical properties. For example, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and its analogs were synthesized via Suzuki cross-coupling reactions, demonstrating the utility of the bromophenylamine scaffold in constructing more complex molecular architectures. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System (Example) | Bond Formed |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | C-C |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | C-N |
The presence of the two bromophenyl groups in Bis(4-bromophenyl)methylamine-derived ligands could also allow for the formation of bimetallic or polymeric catalytic systems, where the ligand acts as a bridge between two or more metal centers.
Incorporation of Bis(4-bromophenyl)methylamine into Functional Materials
The unique properties of Bis(4-bromophenyl)methylamine also make it a promising candidate for incorporation into functional materials, such as polymers and supramolecular assemblies.
The bifunctional nature of Bis(4-bromophenyl)methylamine, with its two reactive bromine atoms, makes it a suitable monomer for polycondensation reactions. For example, it could potentially be used in the synthesis of polyamines or other condensation polymers.
A related study describes the synthesis of molecularly imprinted polymers (MIPs) using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as a functional monomer. mdpi.com In this work, the bromophenyl group was part of the template molecule, and after polymerization, the template was removed to create specific binding cavities. This demonstrates the utility of bromophenyl-containing building blocks in the fabrication of advanced polymer materials. While this example does not directly involve the title compound, it highlights a potential pathway for its use in creating polymers with tailored recognition properties.
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined molecular architectures. The aromatic rings of Bis(4-bromophenyl)methylamine can participate in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor.
The crystal structure of a related palladium(II) complex revealed the presence of C-H···O and C-H···Br hydrogen-bonding interactions, which played a role in the packing of the molecules in the solid state. nih.gov This suggests that Bis(4-bromophenyl)methylamine and its derivatives could also engage in such interactions, leading to the formation of interesting supramolecular structures.
Bis(4-bromophenyl)methylamine Derivatives in Optical and Electronic Materials Research
The modification of the Bis(4-bromophenyl)methylamine core structure could lead to the development of novel materials with interesting optical and electronic properties. The introduction of chromophoric or electronically active groups could impart properties such as fluorescence, non-linear optical activity, or electrochromism.
Research on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has shown that such compounds can exhibit non-linear optical (NLO) properties. nih.govmdpi.com Density functional theory (DFT) calculations on these molecules provided insights into their frontier molecular orbitals and molecular electrostatic potential, which are crucial for understanding their electronic behavior. nih.gov
Furthermore, Schiff base esters containing a 4-bromophenyl group have been synthesized and characterized for their potential thermochromic and photochromic properties. researchgate.netmdpi.com For example, 3-hydroxy-4-{[(4-bromophenyl)imino]methyl}phenyl octadecanoate was synthesized and its spectroscopic properties were investigated. researchgate.netmdpi.com These studies indicate that the incorporation of the bromophenylamine moiety into larger conjugated systems can lead to materials with tunable optical responses.
Table 3: Spectroscopic Data for a Related Schiff Base Ester
| Spectroscopic Technique | Key Observations |
|---|---|
| IR (KBr, cm⁻¹) | 3447 (O-H), 1758 (C=O ester), 1629 (C=N), 1075 (C-Br) |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to aromatic, aliphatic, and imine protons |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for carbonyl, imine, and aromatic carbons |
Data for 3-hydroxy-4-{[(4-bromophenyl)imino]methyl}phenyl octadecanoate. mdpi.com
The investigation of derivatives of Bis(4-bromophenyl)methylamine for applications in optical and electronic materials is a promising area for future research, with potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and molecular switches.
Optoelectronic Properties of Bis(4-bromophenyl)methylamine Analogues
Triarylamine derivatives are well-regarded for their hole-transporting capabilities, which stem from their low ionization potentials and the ability to form stable radical cations. The introduction of bromine atoms onto the phenyl rings can significantly modulate these properties. Bromination is known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Generally, the electron-withdrawing nature of bromine leads to a stabilization (lowering) of both the HOMO and LUMO levels. This can be advantageous in tuning the energy level alignment within an organic electronic device to facilitate efficient charge injection and transport.
Computational studies on related triphenylamine (B166846) derivatives provide a basis for estimating the optoelectronic parameters of Bis(4-bromophenyl)methylamine analogues. DFT calculations are a powerful tool to predict these properties and guide the design of new materials. For instance, calculations on triphenylamine itself show a HOMO-LUMO gap of around 4.42 eV. chemrxiv.org The introduction of bromine atoms is expected to alter this value.
Below is a data table summarizing representative optoelectronic properties for analogous brominated triarylamine compounds based on computational studies and experimental data from the literature.
| Compound Analogue | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) | Key Features |
|---|---|---|---|---|
| Triphenylamine (TPA) | -5.1 to -5.5 | -1.9 to -2.1 | ~3.0 - 3.4 | Parent compound, good hole mobility. |
| Brominated Triarylamine Derivative | -5.3 to -5.7 | -2.2 to -2.5 | ~2.9 - 3.2 | Lowered HOMO/LUMO levels due to bromine's inductive effect. |
| Di-aryl-amino based Donor-Acceptor Molecule | -5.2 to -5.6 | -3.0 to -3.5 | ~2.0 - 2.5 | Energy gap is tunable by varying donor/acceptor strength. |
Note: The values in this table are representative and can vary depending on the specific molecular structure, substitution pattern, and the method of determination (experimental vs. computational).
Potential in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)
The favorable electronic properties of triarylamine derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these devices, efficient charge transport and well-matched energy levels between different layers are crucial for high performance.
In Organic Light-Emitting Diodes (OLEDs):
Triarylamines are extensively used as hole-transporting materials (HTMs) in OLEDs. zenodo.org The function of the HTM is to facilitate the transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. The efficiency and stability of an OLED are highly dependent on the properties of the HTM.
Analogues of Bis(4-bromophenyl)methylamine, with their anticipated good hole mobility and deep HOMO levels, could serve as effective HTMs. The deep HOMO level can provide a better energy match with the work function of common anodes like indium tin oxide (ITO), reducing the energy barrier for hole injection. Furthermore, the bromine substituents may enhance the morphological stability of the thin films, which is a critical factor for the longevity of OLED devices. Some triarylamine derivatives have been successfully incorporated into OLEDs, demonstrating their potential. researchgate.net
In Organic Photovoltaics (OPVs):
In OPV devices, triarylamine-based molecules can function as the electron donor material in the active layer of a bulk heterojunction solar cell. nih.govnih.gov The donor material absorbs sunlight to create excitons (electron-hole pairs), which are then dissociated at the donor-acceptor interface. The efficiency of an OPV is largely determined by the light absorption characteristics of the donor, the energy level alignment with the acceptor, and the charge transport properties of both materials.
The introduction of bromine atoms in analogues of Bis(4-bromophenyl)methylamine can be a strategic approach to optimize these properties for OPV applications. By tuning the HOMO and LUMO levels, it is possible to increase the open-circuit voltage (Voc) of the solar cell, which is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. Moreover, the enhanced intermolecular interactions that can be promoted by bromine substitution may lead to improved molecular packing and, consequently, better charge mobility in the solid state. Research has shown that triphenylamine halides can be used as additives to suppress non-radiative recombination in organic solar cells, leading to higher efficiencies. rsc.org
Below is a data table summarizing the potential roles and expected performance benefits of using Bis(4-bromophenyl)methylamine analogues in OLEDs and OPVs.
| Device Type | Potential Role | Anticipated Benefits from Bromination | Relevant Performance Metrics |
|---|---|---|---|
| OLED | Hole-Transporting Material (HTM) | Improved energy level matching with anode, enhanced thermal and morphological stability. | Luminance, Current Efficiency, External Quantum Efficiency (EQE), Device Lifetime. |
| OPV | Electron Donor Material | Tunable HOMO/LUMO for higher Voc, potentially improved charge mobility and film morphology. | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), Fill Factor (FF). |
Analytical Method Development for Bis 4 Bromophenyl Methylamine in Complex Chemical Systems
On-Line Monitoring Techniques for Bis(4-bromophenyl)methylamine in Reaction Processes
Without dedicated research and published studies, providing detailed, reliable, and accurate information for these specific analytical methodologies is impossible.
Structure Reactivity and Structure Function Relationship Studies of Bis 4 Bromophenyl Methylamine Derivatives
Influence of Substituent Effects on the Reactivity of Bis(4-bromophenyl)methylamine Derivatives
The reactivity of derivatives based on the bis(4-bromophenyl)methylamine core is profoundly influenced by the electronic nature of substituents on the aromatic rings. The principles of physical organic chemistry, particularly the concepts of inductive and resonance effects, can be used to predict and explain these influences. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the molecule, impacting the reactivity of both the benzylic carbon and the nitrogen atom.
Electron-withdrawing substituents (e.g., nitro, cyano, trifluoromethyl) placed on the phenyl rings decrease the electron density of the aromatic system. This effect makes the benzylic proton more acidic and can stabilize a potential carbanion intermediate at the benzylic position. Conversely, such substituents decrease the nucleophilicity of the nitrogen atom by pulling electron density away through the aromatic rings. In reactions where the amine acts as a nucleophile, the presence of EWGs would decrease the reaction rate. For instance, the formation of 1-aryl-3-methyl-triazenes from arenediazonium salts is favored by the presence of EWGs on the aryl group, highlighting how such substituents can modulate reactivity. rsc.org
On the other hand, electron-donating substituents (e.g., methoxy, amino, alkyl groups) increase the electron density on the phenyl rings and, by extension, on the nitrogen atom. This enhances the nucleophilicity of the amine, accelerating reactions such as alkylations or acylations at the nitrogen center. EDGs would, however, destabilize a carbanionic intermediate at the benzylic position, potentially slowing down reactions that proceed through such a pathway. Theoretical investigations into aryl halide aminations have shown that reaction barriers are sensitive to the position and electronic nature of substituents, with EDGs generally lowering barriers for amination at the meta-position. nih.gov
The following table summarizes the predicted effects of various substituents at the para-position (relative to the benzylic carbon) on the key reactive sites of the molecule.
| Substituent (R) | Hammett Constant (σp) | Predicted Effect on Amine Nucleophilicity | Predicted Effect on Benzylic Proton Acidity |
| -OCH₃ | -0.27 | Increase | Decrease |
| -CH₃ | -0.17 | Increase | Decrease |
| -H (Reference) | 0.00 | Baseline | Baseline |
| -Cl | 0.23 | Decrease | Increase |
| -CN | 0.66 | Decrease | Increase |
| -NO₂ | 0.78 | Significant Decrease | Significant Increase |
This interactive table illustrates the expected influence of different para-substituents on the reactivity of a hypothetical bis(4-substituted-phenyl)methyl(methyl)amine.
Stereochemical Aspects of Reactivity in Chiral Bis(4-bromophenyl)methylamine Analogues
The parent compound, Bis(4-bromophenyl)methylamine, is achiral as the two aryl groups attached to the central carbon are identical. However, chirality can be readily introduced into its analogues, leading to stereoisomers whose reactivity can be highly specific. slideshare.net A straightforward method to create a chiral center is to differentiate the two aryl groups. For example, replacing one 4-bromophenyl group with a different substituted phenyl ring (e.g., a 2-methylphenyl group) renders the benzylic carbon a stereocenter.
Research on benzhydrylamine, a closely related achiral compound, has demonstrated that even a slight structural modification, such as the introduction of a methyl group at the ortho-position of one phenyl ring, creates a chiral variant (2-methylbenzhydrylamine). nih.gov This chiral amine has been successfully used as a resolving agent and as a chiral auxiliary in stereoselective reactions, such as the Strecker synthesis of α-amino acids, affording products with high diastereomeric excess (up to >99.5% de). nih.govresearchgate.net This principle is directly applicable to the bis(4-bromophenyl)methylamine scaffold. A chiral analogue could be used to direct the stereochemical outcome of a reaction, either through intramolecular control or as an external chiral catalyst or reagent. researchgate.net
The reactivity of such chiral analogues is governed by stereoelectronic and steric effects. In a reaction involving the chiral center, the incoming reagent will face two diastereotopic faces. The steric hindrance imposed by the different aryl groups and the N-methyl substituent will favor attack from the less hindered face, leading to a predominance of one stereoisomeric product. This is a fundamental concept in asymmetric synthesis. tru.ca Furthermore, complex phenomena such as self-induced diastereomeric anisochronism (SIDA) have been observed in chiral amine derivatives that possess both hydrogen-bond donor and acceptor groups, suggesting that chiral analogues of bis(4-bromophenyl)methylamine could form diastereomeric aggregates in solution, influencing their spectroscopic properties and reactivity. nih.gov
Correlation of Electronic Structure with Chemical Reactivity of Bis(4-bromophenyl)methylamine
The chemical reactivity of bis(4-bromophenyl)methylamine derivatives can be rationalized by examining their electronic structure, particularly the energies and distributions of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, many chemical reactions are driven by the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of another (the electrophile).
For a typical diarylmethylamine, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-systems of the electron-rich aromatic rings. The LUMO, conversely, would be an antibonding π* orbital distributed over the aryl rings. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Substituents on the phenyl rings directly modulate the energies of these orbitals.
Electron-donating groups (EDGs) , such as -OCH₃, will raise the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) and more susceptible to oxidation.
Electron-withdrawing groups (EWGs) , such as -NO₂, will lower the energy of both the HOMO and the LUMO. The lowering of the LUMO makes the molecule a better electron acceptor (more electrophilic) and more susceptible to nucleophilic attack on the aromatic rings (e.g., SNAr, though unlikely for this scaffold) or reduction. nih.gov
Computational chemistry provides powerful tools to quantify these effects. Density Functional Theory (DFT) calculations can be used to model the electronic structure of various derivatives and predict their reactivity. mdpi.com For example, a comparison between an analogue with an EDG and one with an EWG would show distinct differences in their HOMO-LUMO gaps and electrostatic potential maps, correlating directly with their observed chemical behaviors.
| Derivative Substituent (on one ring) | HOMO Energy (Predicted) | LUMO Energy (Predicted) | HOMO-LUMO Gap (Predicted) | Predicted Reactivity |
| -OCH₃ | Higher | Slightly Higher | Smaller | More Nucleophilic, More easily oxidized |
| -Br (Reference) | Baseline | Baseline | Baseline | Baseline |
| -NO₂ | Lower | Significantly Lower | Larger | Less Nucleophilic, More easily reduced |
This interactive table shows the predicted qualitative effects of substituents on the frontier molecular orbital energies and reactivity of bis(4-bromophenyl)methylamine analogues.
Design Principles for Modulating Chemical Properties of Bis(4-bromophenyl)methylamine for Specific Applications
The principles of structure-activity and structure-property relationships allow for the rational design of bis(4-bromophenyl)methylamine derivatives with tailored properties for specific applications. The diarylmethylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov By systematically modifying the core structure, one can modulate properties such as reactivity, selectivity, lipophilicity, and binding affinity for a biological target.
Future Directions and Emerging Research Avenues for Bis 4 Bromophenyl Methylamine Chemistry
Exploration of Novel Synthetic Methodologies for Bis(4-bromophenyl)methylamine
The development of efficient, atom-economical, and sustainable synthetic methods is a cornerstone of modern chemistry. For a molecule like Bis(4-bromophenyl)methylamine, future research is likely to focus on moving beyond traditional multi-step procedures towards more elegant and direct C-N and C-C bond-forming strategies.
Key areas of exploration include:
Advanced Catalytic C-N Coupling: While classic methods exist, new catalytic systems are in demand. itu.edu.tr Research into transition-metal-catalyzed C-N bond formation, utilizing more abundant and less toxic metals like copper or iron, could provide greener alternatives to palladium-based systems. researchgate.netnih.gov The development of catalytic decarboxylative C-N formation, which uses carboxylic acids as carbon sources and releases only gaseous byproducts, represents another sustainable frontier. nih.gov
Multi-component Reactions: Three-component coupling reactions, which bring together an amine, an aldehyde, and an arylating agent in a single pot, offer a convergent and efficient pathway to complex amines. organic-chemistry.org Adapting nickel-catalyzed reductive coupling or Lewis acid palladium-catalyzed reactions could enable the practical synthesis of α-substituted amides and tertiary benzhydryl amines, which are structurally related to the target compound. organic-chemistry.org
Asymmetric Synthesis: For applications where chirality is crucial, the development of enantioselective synthetic methods is paramount. Rhodium-catalyzed asymmetric arylation of corresponding imines with arylboronic acids or aryl titanium reagents has shown great promise for producing chiral diarylmethylamines with high enantioselectivity. organic-chemistry.orgacs.org
Interactive Table: Comparison of Modern Synthetic Strategies for Diarylmethylamines
| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Relevant Research |
| Palladium-Catalyzed Arylation | NIXANTPHOS-based Pd catalyst | Mild reaction conditions, good yields. rsc.org | Arylation of 2-azaallyl anions. itu.edu.trrsc.org |
| Rhodium-Catalyzed Asymmetric Arylation | Rhodium/(S)-ShiP | High enantioselectivity, access to chiral amines. organic-chemistry.org | Addition of arylboronic acids to N-tosylarylimines. organic-chemistry.org |
| Nickel-Catalyzed Reductive Coupling | Ni catalyst with N-trimethylsilyl amines | Convergent synthesis of tertiary amines. organic-chemistry.org | Three-component coupling of amines, aldehydes, and electrophiles. organic-chemistry.org |
| Transition Metal-Free Rearrangement | Desulfinylative Smiles Rearrangement | Mild conditions, access to sterically hindered amines. nih.gov | Synthesis from sulfinamides. nih.gov |
Advanced Mechanistic Studies at the Molecular Level
A profound understanding of reaction mechanisms is critical for optimizing existing synthetic protocols and designing new, more efficient ones. For Bis(4-bromophenyl)methylamine chemistry, future mechanistic studies will likely leverage a combination of experimental and computational techniques to unravel the intricate details of key transformations.
Emerging research avenues include:
Kinetic Investigations: Detailed kinetic studies can help identify rate-limiting steps, reaction intermediates, and the influence of different catalysts or additives. rsc.org For instance, investigating the nucleophilic aromatic substitution (SNAr) pathways for C-N bond formation can resolve conflicting explanations of reaction mechanisms and lead to process optimization. rsc.org
In-situ Spectroscopy: The use of advanced spectroscopic techniques, such as in-situ IR and NMR, can allow for the direct observation of transient intermediates and catalytic species during a reaction. This provides invaluable real-time data on the reaction pathway.
Isotope Labeling Studies: Experiments using isotopes, such as ¹⁵N-labeling, are powerful tools for tracing the path of atoms throughout a reaction. nih.govescholarship.org This can definitively distinguish between proposed mechanisms, such as a concerted Diels-Alder pathway versus a stepwise addition/elimination/cyclization sequence. nih.govresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide detailed energetic profiles of reaction pathways. These calculations can predict the stability of intermediates and transition states, explain observed regioselectivity, and elucidate the role of catalysts and ligands at the molecular level. escholarship.orgnih.gov Such studies have been used to understand the mechanism of C-N bond formation and the role of chiral ligands in asymmetric reactions. nih.govacs.org
Integration of Bis(4-bromophenyl)methylamine into Next-Generation Functional Materials
The unique electronic and structural features of the diarylmethylamine scaffold make it an attractive building block for novel organic functional materials. The two bromine atoms on Bis(4-bromophenyl)methylamine serve as convenient points for post-synthetic modification, allowing for the construction of larger, π-conjugated systems.
Future research will likely target the following applications:
Organic Electronics: Diaryl- and triarylamine derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and as donor materials in organic photovoltaics (OPVs). sigmaaldrich.com By functionalizing the bromine atoms, Bis(4-bromophenyl)methylamine could be incorporated into polymers or small molecules designed for these applications. ucm.es The goal is to develop materials that are solution-processable, flexible, and efficient for use in low-cost electronic devices. sigmaaldrich.comjianguomei.com
Organic Field-Effect Transistors (OFETs): The semiconductor layer is the core component of an OFET. sigmaaldrich.com The diarylmethylamine framework can be integrated into larger molecular structures to tune the material's charge transport properties. Research into creating novel ambipolar organic materials, which can transport both holes and electrons, is an active area of development. ucm.es
Sensors and Switches: The amine nitrogen can act as a recognition site for analytes. By incorporating this moiety into a larger conjugated system, it may be possible to design chemosensors where binding events lead to a change in fluorescence or color. Furthermore, the electrochemical properties could be harnessed for applications in electrochromic devices, or "smart windows". jianguomei.com
Interactive Table: Potential Applications in Organic Electronics
| Application Area | Role of Diarylmethylamine Moiety | Desired Properties |
| Organic Light-Emitting Diodes (OLEDs) | Hole-Transport Layer, Emissive Layer | High charge mobility, suitable energy levels, good thermal stability. sigmaaldrich.com |
| Organic Photovoltaics (OPVs) | Donor Material in the Active Layer | Broad optical absorption, efficient charge generation and transport. sigmaaldrich.com |
| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | High field-effect mobility, solution processability, environmental stability. sigmaaldrich.comucm.es |
| Electrochromic Devices | Active Electrochromic Material | High contrast, fast switching speed, color neutrality. jianguomei.com |
Theoretical Insights Guiding Experimental Research in Bis(4-bromophenyl)methylamine Chemistry
Computational chemistry is an increasingly powerful tool that can predict molecular properties and guide experimental design, thereby saving time and resources. For Bis(4-bromophenyl)methylamine, theoretical studies can provide crucial insights that accelerate its development in various applications.
Future directions for theoretical work include:
Structure-Property Relationship Studies: Using DFT and other methods, researchers can calculate key electronic properties such as HOMO/LUMO energy levels, ionization potentials, and electron affinities. These calculations can predict the suitability of novel derivatives for specific applications in organic electronics before they are synthesized. ucm.es
Reaction Mechanism Elucidation: As mentioned previously, computational studies are invaluable for understanding complex reaction mechanisms. They can be used to compare the feasibility of different synthetic pathways, rationalize product distributions, and design more effective catalysts. escholarship.orgresearchgate.net
High-Throughput Screening: Computational screening of virtual libraries of Bis(4-bromophenyl)methylamine derivatives can rapidly identify promising candidates for specific applications. ucm.es By combining machine-learning algorithms with computational chemistry, it's possible to accelerate the discovery of new materials with optimized properties. jianguomei.com
Excited-State Properties: For applications in optoelectronics, understanding the behavior of molecules in their electronic excited states is crucial. Time-dependent DFT (TD-DFT) can be used to predict absorption and emission spectra, helping to design molecules with specific photophysical properties, such as color and fluorescence quantum yield.
By synergistically combining these theoretical approaches with practical experimental work, the development of novel materials and synthetic methods based on Bis(4-bromophenyl)methylamine can be significantly streamlined and advanced.
Q & A
Q. What are the key considerations for synthesizing Bis(4-bromophenyl)methylamine in high purity?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a modified Ullmann coupling between 4-bromobenzyl bromide and methylamine under palladium catalysis can yield the target compound. Critical parameters include:
Q. How can NMR spectroscopy distinguish between Bis(4-bromophenyl)methylamine and its structural analogs?
Key NMR features:
- ¹H NMR : A singlet at δ ~2.3 ppm for the methyl group attached to nitrogen, and aromatic protons (δ ~7.3–7.6 ppm) with coupling patterns indicative of para-substitution .
- ¹³C NMR : A peak at ~40 ppm for the N–CH₃ group and ~55 ppm for the central CH group bridging the aryl rings .
Contaminants like unreacted 4-bromobenzyl bromide show distinct peaks (e.g., δ ~4.5 ppm for –CH₂Br).
Q. What are the stability and storage recommendations for this compound?
- Stability : Sensitive to light and moisture due to bromine substituents. Degradation products include oxidized amines (N-oxide) and debrominated byproducts .
- Storage : Inert atmosphere (argon) at 0–6°C in amber glass vials. Avoid prolonged exposure to acidic/basic conditions .
Advanced Research Questions
Q. How does Bis(4-bromophenyl)methylamine act as a ligand in coordination chemistry?
The compound’s tertiary amine and brominated aryl groups enable diverse coordination modes:
- Metal binding : Forms octahedral complexes with Co(II) or Fe(II), as seen in analogous structures where the amine nitrogen and aryl π-electrons participate in metal coordination .
- Ligand design : Steric bulk from bromine atoms influences catalytic activity. For example, Co(II) complexes show enhanced catalytic efficiency in oxidation reactions compared to non-brominated analogs .
Table 1 : Comparison of ligand properties
| Ligand | Metal Compatibility | Catalytic Application | Reference |
|---|---|---|---|
| [Bis(4-BrPh)CH₂]NMe | Co(II), Fe(II) | Oxidation catalysis | |
| Non-brominated analog | Cu(I), Ni(II) | Less active |
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives?
Q. What mechanistic insights explain debromination during catalytic applications?
Debromination occurs via:
- Reductive pathways : Metal catalysts (e.g., Pd/C) in H₂ atmosphere remove bromine atoms, forming Bis(phenyl)methylamine .
- Photolytic cleavage : UV irradiation generates aryl radicals, leading to C–Br bond homolysis. Quenching with TEMPO confirms radical intermediates .
Data Contradictions and Resolution
- Synthetic yields : Reported yields vary (60–90%) due to solvent purity and catalyst aging. Reproducibility requires strict control of anhydrous conditions .
- Bromine reactivity : Some studies suggest bromine enhances stability , while others note increased susceptibility to nucleophilic attack . These discrepancies likely stem from differences in substituent positioning and reaction media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
